molecular formula C20H25BrN2O4S B346612 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine CAS No. 694468-73-0

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Cat. No. B346612
CAS RN: 694468-73-0
M. Wt: 469.4g/mol
InChI Key: NKMQMPFKPIFGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine, commonly known as BODIPY, is a fluorescent dye that is widely used in scientific research. It is a complex molecule that has a unique structure and properties, making it useful in various fields of research.

Mechanism of Action

The mechanism of action of BODIPY is based on its unique structure and properties. BODIPY is a fluorophore, which means that it absorbs light at a specific wavelength and emits light at a different wavelength. The absorption and emission spectra of BODIPY can be tuned by modifying its structure, making it useful in various applications. BODIPY's fluorescence is also sensitive to its environment, such as pH and polarity, making it useful in sensing applications.
Biochemical and Physiological Effects:
BODIPY is generally considered to be safe and non-toxic to cells and organisms. It has been used in various in vitro and in vivo studies without any adverse effects. BODIPY is also biocompatible, meaning that it can be used in biological systems without causing any harm. However, it is important to note that the concentration of BODIPY used in experiments should be carefully controlled, as high concentrations can interfere with biological processes.

Advantages and Limitations for Lab Experiments

BODIPY has several advantages for lab experiments. It is highly photostable, meaning that it can be used for long-term imaging studies without losing its fluorescence. It is also highly sensitive, making it useful for detecting low concentrations of biological molecules. However, BODIPY has some limitations, such as limited tissue penetration and sensitivity to environmental factors, such as pH and temperature.

Future Directions

There are several future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased photostability and sensitivity. Another area of research is the application of BODIPY in disease diagnosis and treatment, such as cancer imaging and drug delivery. BODIPY can also be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve imaging sensitivity and specificity.
Conclusion:
In conclusion, BODIPY is a versatile fluorescent dye that has numerous applications in scientific research. Its unique structure and properties make it useful in various fields of research, such as cellular imaging, drug discovery, and disease diagnosis. While BODIPY has some limitations, its advantages make it a valuable tool for scientists and researchers. Further research is needed to explore the full potential of BODIPY in various applications.

Synthesis Methods

The synthesis of BODIPY involves the reaction of a sulfonyl chloride with a piperazine derivative. The reaction is carried out under specific conditions, and the product is purified using various techniques, such as column chromatography and recrystallization. The yield of the synthesis process is usually high, and the purity of the product is excellent.

Scientific Research Applications

BODIPY has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and visualize biological molecules, such as proteins, nucleic acids, and lipids. It is also used in cellular imaging and drug discovery research. BODIPY is particularly useful in live-cell imaging studies, as it is highly photostable, and its fluorescence is resistant to photobleaching.

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQMPFKPIFGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

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